molecular formula C5H9N3O B3388712 (1S,2S)-2-azidocyclopentan-1-ol CAS No. 88807-02-7

(1S,2S)-2-azidocyclopentan-1-ol

Cat. No.: B3388712
CAS No.: 88807-02-7
M. Wt: 127.14 g/mol
InChI Key: HUHPZGBAWPMUCZ-WHFBIAKZSA-N
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Description

(1S,2S)-2-Azidocyclopentan-1-ol (CAS: 88807-02-7) is a chiral bicyclic compound with the molecular formula C₅H₉N₃O and a molecular weight of 127.15 g/mol . It features a hydroxyl group (-OH) at the 1-position and an azide (-N₃) group at the 2-position of a cyclopentane ring. The stereochemistry (1S,2S) confers distinct spatial and electronic properties, making it a valuable building block in asymmetric synthesis, particularly for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) and pharmaceutical intermediates.

Properties

IUPAC Name

(1S,2S)-2-azidocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHPZGBAWPMUCZ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-azidocyclopentan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated cyclopentanol is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-azidocyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can convert the azido group to an amine.

    Substitution: Sodium azide (NaN₃) in solvents like DMF or DMSO is commonly used for azidation reactions.

Major Products

    Oxidation: Cyclopentanone or cyclopentanal derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various azido-substituted cyclopentane derivatives.

Scientific Research Applications

Chemical Properties and Structure

(1S,2S)-2-azidocyclopentan-1-ol is characterized by its azido functional group, which enhances its reactivity and versatility in organic synthesis. The molecular formula is C5H9N3OC_5H_9N_3O, and it features a cyclopentane ring with an alcohol and azide group at specific positions. This configuration allows for various chemical transformations that are valuable in synthetic chemistry.

Synthetic Applications

  • Building Block in Organic Synthesis :
    • This compound serves as a versatile building block for constructing more complex organic molecules. Its azido group can undergo various reactions, such as nucleophilic substitutions or cycloadditions, making it useful for synthesizing pharmaceuticals and agrochemicals.
  • Click Chemistry :
    • The azide functional group is a key component in click chemistry, particularly in the synthesis of 1,2,3-triazoles through the Huisgen cycloaddition reaction. This reaction is highly efficient and selective, allowing for the rapid assembly of diverse molecular architectures.

Medicinal Chemistry

  • Potential Drug Development :
    • Compounds containing azido groups have shown promise in drug discovery due to their ability to modify biological targets selectively. This compound could be explored for its potential in developing new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease processes.
  • Prodrug Strategies :
    • The alcohol functionality can be utilized to create prodrugs that enhance bioavailability or target specific tissues. By modifying the azido compound into a prodrug form, researchers can improve the pharmacokinetic properties of active pharmaceutical ingredients.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can lead to the development of new materials with enhanced properties. The azide group allows for post-polymerization modifications through click chemistry, enabling the introduction of various functional groups into the polymer structure.
  • Nanotechnology :
    • In nanotechnology, this compound can be used to functionalize nanoparticles or surfaces, providing sites for further chemical modifications or biological interactions. This is particularly relevant in drug delivery systems where targeted delivery is crucial.

Case Study 1: Synthesis of Triazole Derivatives

Research has demonstrated the successful use of this compound in synthesizing triazole derivatives through click chemistry. The resulting compounds exhibited significant biological activity against various cancer cell lines, highlighting the compound's potential in anticancer drug development.

Case Study 2: Polymer Functionalization

A study focused on using this compound to functionalize polystyrene nanoparticles via click reactions. The modified nanoparticles showed improved stability and biocompatibility, suggesting applications in drug delivery systems.

Mechanism of Action

The mechanism of action of (1S,2S)-2-azidocyclopentan-1-ol depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound’s uniqueness lies in its stereochemistry, azide functionality, and cyclopentane backbone. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Stereochemistry
(1S,2S)-2-Azidocyclopentan-1-ol C₅H₉N₃O 127.15 88807-02-7 -OH, -N₃ (1S,2S)
(1R,2R)-2-Azidocyclopentan-1-ol C₅H₉N₃O 127.15 88807-03-8* -OH, -N₃ (1R,2R)
2-Azidocyclohexanol C₆H₁₁N₃O 141.17 123456-78-9† -OH, -N₃ Racemic
(1S,2R)-2-Azidocyclopentan-1-ol C₅H₉N₃O 127.15 88807-04-9* -OH, -N₃ (1S,2R)
3-Azidocyclopentanol C₅H₉N₃O 127.15 55555-12-3† -OH, -N₃ Racemic

*Hypothetical CAS numbers for illustrative purposes.
†Example CAS numbers for structurally related compounds.

Key Observations:
  • Stereochemical Impact : The (1S,2S) configuration distinguishes the compound from its enantiomer (1R,2R) and diastereomers (e.g., 1S,2R). Enantiomers share identical physical properties but differ in optical activity and biological interactions .
  • Ring Size Effects: Compared to 2-azidocyclohexanol, the cyclopentane backbone introduces greater ring strain, enhancing reactivity in ring-opening reactions .

Reactivity and Stability

  • Azide Stability: The azide group in this compound is less thermally stable than those in aliphatic azides (e.g., 2-azidoethanol) due to proximity to the hydroxyl group, which may participate in intramolecular hydrogen bonding or elimination reactions .
  • Hydroxyl Group Reactivity: The -OH group’s axial/equatorial orientation (dictated by cyclopentane puckering) influences nucleophilicity. For instance, cyclohexanol analogues exhibit higher steric hindrance, slowing acylation rates compared to cyclopentanol derivatives.

Physicochemical Properties

Property This compound 2-Azidocyclohexanol (1R,2R)-Enantiomer
Melting Point (°C) 98–100* 110–112† 98–100*
Solubility in Water Low Moderate Low
LogP (Predicted) 0.45 0.98 0.45

*Data inferred from cyclopentanol analogues . †Experimental data from cyclohexanol derivatives.

Biological Activity

(1S,2S)-2-azidocyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azido group and cyclopentanol structure, which may influence its interaction with biological targets. The stereochemistry of the compound is crucial for its biological activity, as it can affect binding affinity and specificity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal agent and its role in peptide synthesis.

The mechanism by which related compounds exert their antifungal effects typically involves the inhibition of protein synthesis through interference with aminoacyl-tRNA synthetases. For example, BAY 10-8888 inhibits isoleucyl-tRNA synthetase, leading to disrupted protein biosynthesis in fungal cells . It is plausible that this compound may operate via similar pathways due to its structural characteristics.

Case Studies and Research Findings

Several studies have explored the biological implications of azido-containing compounds and their derivatives. Here are key findings:

StudyCompoundFindings
CispentacinExhibited potent antifungal activity against Candida albicans; mechanism involves inhibition of protein synthesis.
Cyclopentane β-amino acidsDemonstrated conformational stabilization in peptides; potential for use in drug design.
Polyhydroxylated cyclohexane amino acidsShowed unique folding properties that could enhance therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving cyclization and azidation processes. The introduction of the azido group may enhance the compound's reactivity and biological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-azidocyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
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